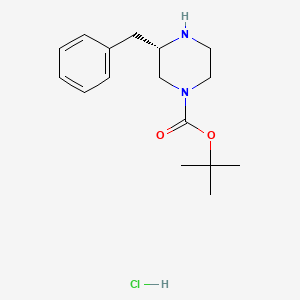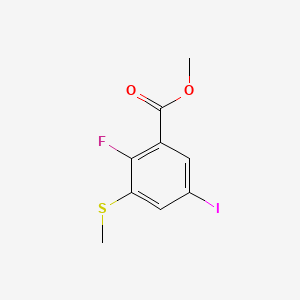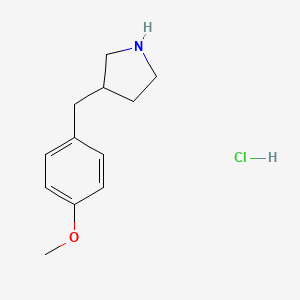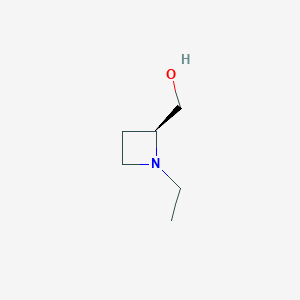
(S)-(1-Ethylazetidin-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(1-Ethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethyl group attached to the nitrogen atom. The compound also contains a hydroxymethyl group attached to the second carbon of the azetidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Ethylazetidin-2-YL)methanol typically involves the reaction of ethylamine with a suitable azetidinone precursor under controlled conditions. One common method involves the reduction of an azetidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .
化学反应分析
Types of Reactions
(S)-(1-Ethylazetidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
科学研究应用
(S)-(1-Ethylazetidin-2-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-(1-Ethylazetidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
(S)-Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
(S)-1-Benzylazetidin-2-YL)methanol: Similar structure with a benzyl group instead of an ethyl group.
Uniqueness
(S)-(1-Ethylazetidin-2-YL)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
[(2S)-1-ethylazetidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI 键 |
CFRRLXPXVFVIGU-LURJTMIESA-N |
手性 SMILES |
CCN1CC[C@H]1CO |
规范 SMILES |
CCN1CCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


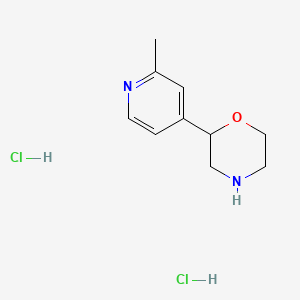
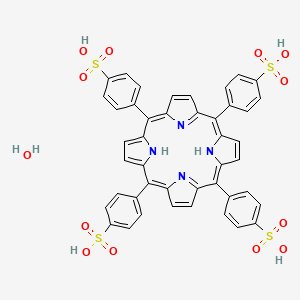
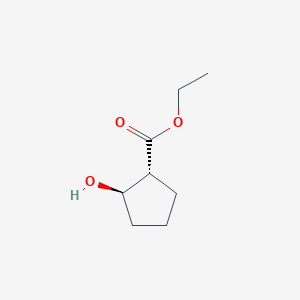
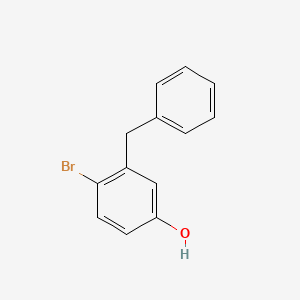
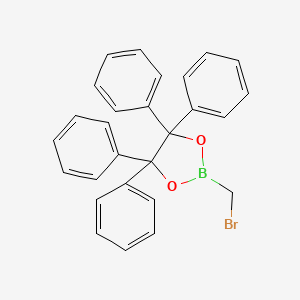
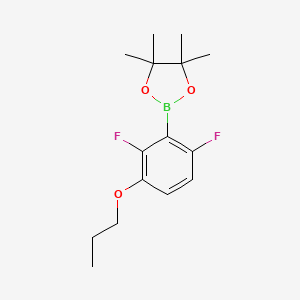
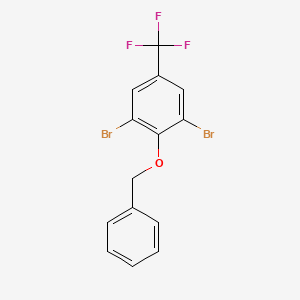
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
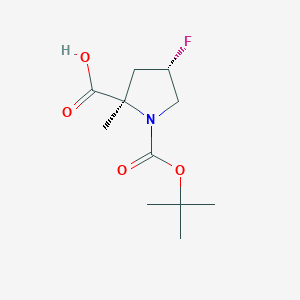
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
